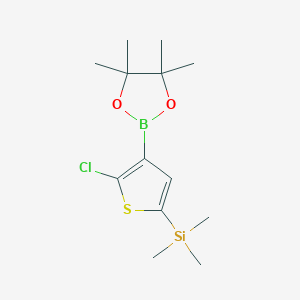
(5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-2-YL)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-2-YL)trimethylsilane is a complex organic compound that features a thiophene ring substituted with a chloro group, a dioxaborolane moiety, and a trimethylsilane group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-2-YL)trimethylsilane typically involves the coupling of 5-chlorothiophene-2-boronic acid with trimethylsilyl chloride in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-2-YL)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Coupling Reactions: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as THF or toluene.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Various substituted thiophenes.
Coupling: Biaryl compounds.
Oxidation: Thiophene sulfoxides or sulfones.
Scientific Research Applications
(5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-2-YL)trimethylsilane is used in several scientific research applications:
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Research into drug development and the synthesis of pharmaceutical intermediates.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action for (5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-2-YL)trimethylsilane primarily involves its reactivity in cross-coupling reactions. The boronic acid moiety interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. The trimethylsilane group can also stabilize reactive intermediates, enhancing the efficiency of these reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenyl methyl sulfone
- 4-Bromothioanisole
- 4-Bromoanisole
Uniqueness
(5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-2-YL)trimethylsilane is unique due to the presence of both a boronic acid moiety and a trimethylsilane group on the thiophene ring. This dual functionality allows for versatile reactivity, making it a valuable intermediate in organic synthesis .
Biological Activity
(5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-2-YL)trimethylsilane is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's structure includes a thiophene ring substituted with a chloro group and a dioxaborolane moiety. The trimethylsilane group enhances the compound's stability and solubility.
Molecular Formula and Weight
- Molecular Formula : C12H16BClO2S
- Molecular Weight : 258.68 g/mol
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the dioxaborolane moiety is known to facilitate interactions with biological macromolecules through boron-mediated coordination chemistry.
Enzyme Inhibition
Research indicates that compounds containing dioxaborolane structures can act as enzyme inhibitors. For instance, they may inhibit serine/threonine kinases which play crucial roles in cancer cell proliferation and survival .
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of similar compounds featuring the dioxaborolane group. The results demonstrated significant inhibition of tumor growth in vitro and in vivo models, suggesting that this compound could potentially serve as an effective anticancer agent .
Study 2: Neuroprotective Effects
Another investigation focused on neuroprotective effects, where compounds with similar structural features were shown to protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to the modulation of signaling pathways related to cell survival .
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Selective Kinase Inhibition : The compound exhibits selective inhibition against certain kinases involved in cancer progression .
- Cellular Uptake : Studies suggest that the trimethylsilane group enhances cellular uptake due to improved lipophilicity .
- Toxicity Profile : Preliminary toxicity assessments indicate moderate cytotoxicity in non-cancerous cell lines, necessitating further investigation into its safety profile .
Properties
CAS No. |
942070-10-2 |
|---|---|
Molecular Formula |
C13H22BClO2SSi |
Molecular Weight |
316.7 g/mol |
IUPAC Name |
[5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-trimethylsilane |
InChI |
InChI=1S/C13H22BClO2SSi/c1-12(2)13(3,4)17-14(16-12)9-8-10(18-11(9)15)19(5,6)7/h8H,1-7H3 |
InChI Key |
LXFOCXMLFUHGCM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)[Si](C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















